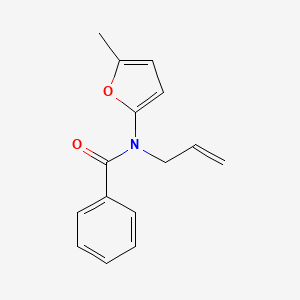
3,6-Dimethyl-2-(phenylsulfanyl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one is an organic compound with a complex structure that includes a benzofuran ring substituted with methyl and phenylthio groups
Métodos De Preparación
The synthesis of 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: Methylation reactions using methylating agents such as methyl iodide.
Addition of the Phenylthio Group:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Análisis De Reacciones Químicas
3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring or the phenylthio group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylthio group can participate in binding interactions, while the benzofuran ring provides a stable scaffold for these interactions. Pathways involved may include inhibition or activation of specific enzymes or receptors, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar compounds to 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one include:
2,6-Dimethyl-5-heptenal: A compound with similar methyl substitutions but different functional groups.
3,6-Dimethyl-2,5-morpholinedione: Another compound with a similar core structure but different substituents.
The uniqueness of 3,6-Dimethyl-2-(phenylthio)-2,3,6,7-tetrahydrobenzofuran-4(5H)-one lies in its specific combination of the benzofuran ring with methyl and phenylthio groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
67808-96-2 |
|---|---|
Fórmula molecular |
C16H18O2S |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
3,6-dimethyl-2-phenylsulfanyl-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one |
InChI |
InChI=1S/C16H18O2S/c1-10-8-13(17)15-11(2)16(18-14(15)9-10)19-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9H2,1-2H3 |
Clave InChI |
LAOAKYGJEBPBDB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C(C(O2)SC3=CC=CC=C3)C)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


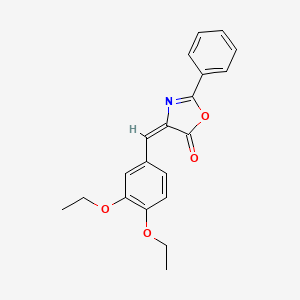

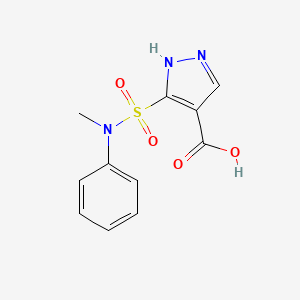
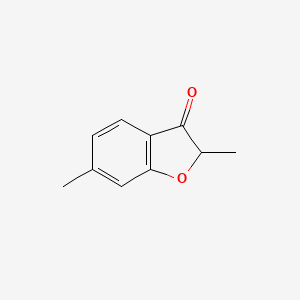


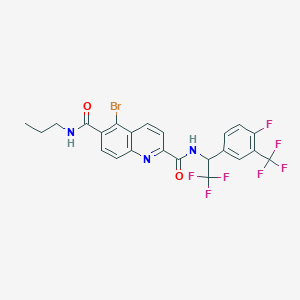


![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
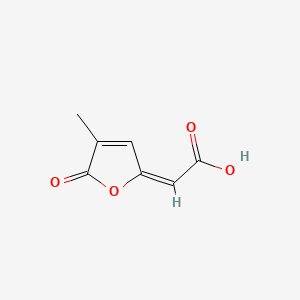
![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)
